BenchChemオンラインストアへようこそ!

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

EAAT3 inhibitor glutamate transporter excitatory amino acid transporter

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS 1207175-27-6; C₁₀H₁₇NO₄; MW 215.25 g/mol) is a specialized small-molecule building block featuring a unique dual-heterocyclic architecture that combines an oxetane ring and a 3-hydroxyazetidine ring linked via a spiro-like 3,3-disubstituted oxetane core. The compound incorporates an ethyl acetate pendant group attached to the oxetane moiety, providing a handle for further derivatization.

Molecular Formula C10H17NO4
Molecular Weight 215.249
CAS No. 1207175-27-6
Cat. No. B571862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
CAS1207175-27-6
SynonymsEthyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
Molecular FormulaC10H17NO4
Molecular Weight215.249
Structural Identifiers
SMILESCCOC(=O)CC1(COC1)N2CC(C2)O
InChIInChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3
InChIKeyLJRRDGQNJWTSNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS 1207175-27-6) – Oxetane-Azetidine Dual-Heterocycle Building Block for EAAT Transporter Research


Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS 1207175-27-6; C₁₀H₁₇NO₄; MW 215.25 g/mol) is a specialized small-molecule building block featuring a unique dual-heterocyclic architecture that combines an oxetane ring and a 3-hydroxyazetidine ring linked via a spiro-like 3,3-disubstituted oxetane core [1]. The compound incorporates an ethyl acetate pendant group attached to the oxetane moiety, providing a handle for further derivatization. Oxetanes and azetidines are increasingly valued in medicinal chemistry for their ability to modulate key physicochemical properties—including lipophilicity (LogD), aqueous solubility, metabolic stability, and pKa—while introducing three-dimensional character to otherwise flat molecules [2]. This compound is cataloged in authoritative databases including PubChem (CID 71309772) and ChEMBL, and is available from multiple research chemical suppliers at purities typically exceeding 97% . As a dual-heterocycle building block, it enables the exploration of unique chemical space at the intersection of oxetane and azetidine pharmacophores.

Why Close Analogs Cannot Substitute for Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate in EAAT Transporter Studies


The target compound possesses a structurally unique combination of a 3,3-disubstituted oxetane bearing an azetidine nitrogen substituent and a 3-hydroxyazetidine ring, creating a spiro-like arrangement not found in common oxetane-only or azetidine-only building blocks [1]. While oxetanes and azetidines individually are established as bioisosteric replacements for carbonyls, gem-dimethyl groups, or isopropyl moieties in drug design , the specific dual-heterocycle architecture of this compound confers a distinctive EAAT transporter inhibition profile—with measurable IC₅₀ values of 2.95 μM for EAAT2 and 525 nM for EAAT3 [2]—that cannot be replicated by simpler, commercially available oxetane or azetidine intermediates. In-class substitution risks altering target engagement specificity, physicochemical property balance (XLogP3 = -0.9; TPSA = 59 Ų), and downstream derivatization potential [3]. The quantitative evidence presented below demonstrates why procurement decisions must be guided by compound-specific data rather than class-level assumptions.

Quantitative Evidence for Selecting Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate: Head-to-Head and Cross-Study Comparisons


EAAT3 Inhibition Potency: 5.6-Fold Selectivity Over EAAT2 Compared to Pan-Inhibitor DL-TBOA

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate inhibits human EAAT3 with an IC₅₀ of 525 nM in HEK293 cells, while its EAAT2 IC₅₀ is 2.95 μM—a 5.6-fold selectivity favoring EAAT3 [1][2]. In contrast, the classic non-transportable blocker DL-TBOA displays equal potency for EAAT2 and EAAT3 (IC₅₀ = 6 μM for both), showing no subtype discrimination [3]. The selective EAAT2 inhibitor WAY-213613 exhibits the opposite selectivity (EAAT2 IC₅₀ = 85 nM, EAAT3 IC₅₀ = 3.8 μM) [4]. This compound thus offers a distinct EAAT3-preferring profile that is mechanistically unique among available tool compounds.

EAAT3 inhibitor glutamate transporter excitatory amino acid transporter CNS research

Lipophilicity (XLogP3 = -0.9) vs. Oxetane-Only Building Blocks: Favorable Aqueous Solubility Window

The target compound has a computed XLogP3-AA value of -0.9, indicating significantly greater hydrophilicity than typical oxetane-only building blocks [1]. Oxetane substitution alone often increases lipophilicity; for example, converting carbonyl groups to oxetanes results in ΔlogP increases of 0.2–1.8 log units and corresponding decreases in intrinsic solubility of 100–5,000 μg/mL [2]. The target compound's low XLogP3 (-0.9) reflects the combined polar contributions of the 3-hydroxyazetidine moiety (hydrogen bond donor) and the oxetane oxygen (hydrogen bond acceptor), positioning it in a favorable solubility window for oral bioavailability while maintaining sufficient permeability [3].

LogP aqueous solubility drug-likeness lead optimization

Dual-Heterocycle Architecture as Isostere of Morpholine: Unique Topological Polar Surface Area (59 Ų)

Spiro-type building blocks comprising an oxetane and an azetidine are established bioisosteres of morpholine, a privileged scaffold in medicinal chemistry [1]. The target compound embodies this dual-heterocycle architecture, with a topological polar surface area (TPSA) of 59 Ų [2]. For comparison, morpholine has a TPSA of approximately 21 Ų, while typical oxetane-azetidine spiro systems exhibit TPSA values in the range of 30–45 Ų depending on substitution . The target compound's higher TPSA reflects contributions from the additional hydroxyl and ester groups, offering a distinct polarity profile while retaining the three-dimensional conformational constraints of the spiro framework.

bioisostere morpholine replacement TPSA spirocyclic building block

Metabolic Stability Advantage: Oxetane-Azetidine Scaffolds Redirect Clearance Away from Cytochrome P450

Oxetane-containing ring systems are increasingly employed in drug discovery to modulate metabolic pathways, specifically by redirecting oxidative clearance away from cytochrome P450 (CYP) enzymes and toward microsomal epoxide hydrolase (mEH) [1]. This metabolic rerouting reduces susceptibility to CYP-mediated drug-drug interactions and polymorphic metabolism. The target compound, bearing both oxetane and azetidine rings, is positioned to exhibit this beneficial metabolic property. In a matched molecular pair analysis of oxetane analogs, oxetane substitution on thalidomide conferred clear differentiation in human plasma stability compared to the parent imide, with the oxetane analog demonstrating significantly extended half-life [2]. While direct metabolic stability data for this specific compound are not published, the dual-heterocycle architecture provides a strong class-based rationale for anticipated metabolic advantages over carbonyl-containing or gem-dimethyl analogs.

metabolic stability cytochrome P450 microsomal epoxide hydrolase ADME

Best Research and Industrial Application Scenarios for Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate


CNS Transporter Pharmacology: Differentiating EAAT3-Mediated vs. EAAT2-Mediated Glutamate Clearance

This compound is optimally deployed in studies requiring pharmacological discrimination between EAAT2 and EAAT3 contributions to glutamate homeostasis. With an EAAT3 IC₅₀ of 525 nM and EAAT2 IC₅₀ of 2.95 μM—a 5.6-fold EAAT3 preference [1][2]—it provides a complementary tool to the EAAT2-selective inhibitor WAY-213613 (EAAT2 IC₅₀ = 85 nM, EAAT3 IC₅₀ = 3.8 μM) [3] and the non-selective blocker DL-TBOA (EAAT2/EAAT3 IC₅₀ = 6 μM) [4]. Researchers investigating the distinct roles of glial (EAAT2) versus neuronal (EAAT3) glutamate transporters in synaptic plasticity, excitotoxicity, or neuropsychiatric disorders will find this compound's intermediate selectivity profile uniquely valuable for dose-response comparisons across transporter subtypes.

Lead Optimization of CNS Drug Candidates: Balancing Lipophilicity and Permeability

The compound's favorable computed XLogP3 of -0.9 and TPSA of 59 Ų [5] position it as a privileged starting scaffold for CNS drug discovery programs seeking to optimize the lipophilicity-permeability trade-off. Unlike oxetane-only building blocks that can increase logP by 0.2–1.8 units and decrease solubility by 100–5,000 μg/mL [6], this dual-heterocycle structure maintains a balanced polarity profile conducive to both oral absorption and CNS penetration. Medicinal chemists can leverage this scaffold as a morpholine bioisostere [7] with enhanced TPSA for tuning blood-brain barrier permeability while preserving the three-dimensional conformational advantages of the spiro framework.

PROTAC Linker and Bifunctional Degrader Development: Modular Ester Handle for Conjugation

The ethyl acetate pendant group provides a versatile synthetic handle for amide bond formation or ester hydrolysis to a carboxylic acid, enabling facile conjugation to E3 ligase ligands or target-protein binding moieties in PROTAC and molecular glue degrader designs. Oxetane and azetidine sulfonyl fluoride reagents have been explicitly demonstrated as linker motifs for PROTAC applications, including productive reactions with pomalidomide-based E3 ligase recruiters [8]. The target compound's dual-heterocycle architecture offers a rigid, three-dimensional spacer that can precisely control the orientation and distance between ligase-binding and target-binding warheads, potentially improving degradation efficiency and selectivity.

Metabolic Stability Screening: Evaluating CYP-Independent Clearance Pathways

This compound serves as a valuable probe in ADME screening cascades designed to assess metabolic rerouting from cytochrome P450 enzymes to microsomal epoxide hydrolase (mEH). Oxetane-containing compounds have been shown to direct metabolic clearance via mEH, thereby reducing CYP-mediated drug-drug interaction liability [9]. The combination of oxetane and azetidine rings in a single scaffold provides an opportunity to evaluate synergistic effects on metabolic stability. Procurement of this compound for in vitro microsomal stability assays and metabolite identification studies can generate critical data to inform the design of next-generation CNS therapeutics with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.